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Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
5-Methyl-4-octanone is a chemical compound with potential applications as a flavor ingredient

in food products. However, a comprehensive review of publicly available scientific literature and

regulatory databases reveals a significant lack of specific data regarding its organoleptic

properties, FEMA GRAS (Generally Recognized as Safe) status, and established usage levels

in the food industry. This document provides a summary of the available chemical information

for 5-Methyl-4-octanone and outlines detailed, generalized experimental protocols for the

evaluation of a novel aliphatic ketone as a flavor ingredient. These protocols are intended to

serve as a foundational guide for researchers and developers in the absence of specific data

for this particular compound.

Chemical and Physical Properties of 5-Methyl-4-
octanone
A summary of the basic chemical and physical properties of 5-Methyl-4-octanone is presented

in Table 1. This information is compiled from various chemical databases.[1][2][3]

Table 1: Chemical and Physical Properties of 5-Methyl-4-octanone
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Property Value Source

Chemical Name 5-Methyl-4-octanone PubChem[2]

Synonyms 5-methyloctan-4-one PubChem[2]

CAS Number 6175-51-5 ChemicalBook[4]

Molecular Formula C9H18O PubChem[2]

Molecular Weight 142.24 g/mol PubChem[2]

Appearance Data not available -

Odor/Flavor Profile Data not available -

Boiling Point Data not available -

Solubility Data not available -

Regulatory Status
As of the date of this publication, 5-Methyl-4-octanone is not listed on the FEMA GRAS list,

nor is there readily available information regarding its approval status by other major regulatory

bodies for use in food. Any application of this compound as a flavor ingredient would require a

thorough safety assessment and regulatory approval.

Application Notes for a Generic Aliphatic Ketone
Flavor Ingredient
In the absence of specific data for 5-Methyl-4-octanone, the following application notes are

provided for a generic aliphatic ketone, based on the known properties of similar compounds

used in the flavor industry.

Organoleptic Profile: Aliphatic ketones can contribute a wide range of flavor notes, including

fruity, cheesy, creamy, waxy, and green nuances. The specific profile depends on the

molecular structure, including chain length and branching. For a novel ketone, it is crucial to

establish its sensory profile through rigorous evaluation.
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Potential Applications: Based on the potential flavor profiles, aliphatic ketones may find use

in a variety of food products, such as:

Dairy Products: To enhance cheese, butter, and cream flavors.

Fruit-Flavored Products: To contribute to berry, tropical, or stone fruit profiles.

Savory Products: To add complexity to meat, mushroom, and savory snack flavors.

Baked Goods: To provide buttery or fruity notes.

Usage Levels: The appropriate usage level for a new flavor ingredient is highly dependent on

its flavor strength and the food matrix. It is essential to determine the flavor threshold and

conduct dose-response studies to establish optimal and permissible usage levels.

Synergies: Flavor compounds are often used in combination to create complex and well-

rounded profiles. The potential synergistic or antagonistic effects of a novel ketone with other

flavor ingredients should be investigated.

Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate a novel

aliphatic ketone, such as 5-Methyl-4-octanone, for its potential use as a flavor ingredient.

Sensory Evaluation: Flavor Profile Analysis
Objective: To determine the qualitative and quantitative sensory characteristics of the flavor

ingredient.

Materials:

Test substance (e.g., 5-Methyl-4-octanone), high purity

Odor-free water

Neutral carrier (e.g., propylene glycol, ethanol, or medium-chain triglyceride oil)

Reference standards for various flavor notes (e.g., fruity, cheesy, green, etc.)
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Glassware (sniffing glasses, beakers)

Sensory evaluation booths with controlled lighting and ventilation

Procedure:

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

Train panelists on the methodology of descriptive analysis and familiarize them with

relevant flavor terminology using reference standards.

Sample Preparation:

Prepare a series of dilutions of the test substance in the chosen carrier at concentrations

ranging from sub-threshold to clearly perceptible.

For taste evaluation, prepare solutions in odor-free water or a simple food base (e.g.,

unsalted cracker, plain yogurt).

Evaluation:

Conduct sessions in a controlled sensory laboratory.

Present samples to panelists in a randomized and blind manner.

Panelists will first evaluate the aroma (orthonasal perception) and then the flavor

(retronasal perception and taste).

Panelists will individually rate the intensity of each perceived sensory attribute on a

structured scale (e.g., a 15-point intensity scale).

Data Analysis:

Collect and analyze the data from all panelists.

Generate a flavor profile spider web diagram to visualize the sensory characteristics.
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Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute

intensities across different concentrations.

Sensory Evaluation Workflow

Preparation Evaluation Analysis

Panelist Selection & Training Sample Preparation Aroma Evaluation (Orthonasal) Flavor Evaluation (Retronasal & Taste) Data Collection Statistical Analysis & Profile Generation
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Sensory Evaluation Workflow

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)
Objective: To develop a method for the quantification of the flavor ingredient in a food matrix.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

Solvents (e.g., hexane, dichloromethane, methanol)

Solid-phase microextraction (SPME) fibers or liquid-liquid extraction apparatus

Internal standard (a compound with similar chemical properties but not present in the

sample)

Food matrix for spiking (e.g., milk, fruit juice)

Procedure:

Sample Preparation and Extraction:
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Homogenize the food sample.

For SPME: Place a known amount of the sample in a headspace vial, add the internal

standard, and expose the SPME fiber to the headspace for a defined time and

temperature.

For Liquid-Liquid Extraction: Extract a known amount of the sample with a suitable solvent

after adding the internal standard. Concentrate the extract to a known volume.

GC-MS Analysis:

Inject the extracted sample or desorb the SPME fiber into the GC inlet.

Develop a suitable temperature program for the GC oven to achieve good separation of

the analyte from other volatile compounds in the matrix.

Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for

the target compound and the internal standard (Selected Ion Monitoring - SIM mode for

higher sensitivity).

Quantification:

Prepare a calibration curve using standard solutions of the flavor ingredient and the

internal standard in the same solvent or spiked into a blank matrix.

Calculate the concentration of the flavor ingredient in the sample based on the peak area

ratio of the analyte to the internal standard and the calibration curve.
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GC-MS Quantification Workflow
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GC-MS Quantification Workflow

Stability Testing
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Objective: To evaluate the stability of the flavor ingredient in a specific food matrix under

different storage conditions.

Materials:

Food product containing the flavor ingredient at a known concentration.

Environmental chambers with controlled temperature and humidity.

Packaging materials representative of the final product.

Analytical equipment for quantification (e.g., GC-MS).

Sensory evaluation panel.

Procedure:

Study Design:

Define the storage conditions to be tested (e.g., refrigerated, ambient, accelerated at

elevated temperature).

Determine the time points for analysis (e.g., 0, 1, 3, 6, 12 months).

Prepare a sufficient number of samples for each time point and condition.

Sample Storage:

Package the product in the selected materials and store them in the environmental

chambers under the defined conditions.

Analysis at Each Time Point:

At each designated time point, retrieve samples from each storage condition.

Conduct quantitative analysis (e.g., using the developed GC-MS method) to determine the

concentration of the flavor ingredient.
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Perform sensory evaluation (e.g., triangle test or descriptive analysis) to assess any

changes in the flavor profile.

Data Evaluation:

Plot the concentration of the flavor ingredient as a function of time for each storage

condition to determine the degradation kinetics.

Analyze the sensory data to identify any significant changes in flavor perception.

Determine the shelf life of the product with respect to flavor stability.

Flavor Stability Testing Workflow
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Flavor Stability Testing Workflow

Conclusion
While 5-Methyl-4-octanone is identified as a chemical entity, there is a notable absence of

public data regarding its application as a flavor ingredient in the food industry. For researchers

and developers interested in its potential, a thorough evaluation of its sensory properties,

safety, and stability is paramount. The generalized protocols provided in this document offer a

systematic approach to conducting such an evaluation for any novel aliphatic ketone intended

for use as a flavor ingredient. It is imperative that any new food ingredient undergoes rigorous

testing and obtains the necessary regulatory approvals before commercialization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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